ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate
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Overview
Description
Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate is an organic compound that belongs to the class of phenoxyalkenoates This compound is characterized by the presence of a bromo-substituted benzene ring, an aldehyde group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate typically involves the reaction of 4-bromo-2-formylphenol with ethyl 4-bromobutenoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ethyl (E)-4-(4-bromo-2-carboxyphenoxy)-2-butenoate.
Reduction: Formation of ethyl (E)-4-(4-bromo-2-hydroxyphenoxy)-2-butenoate.
Substitution: Formation of ethyl (E)-4-(4-substituted-2-formylphenoxy)-2-butenoate.
Scientific Research Applications
Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aldehyde group is particularly reactive and can form Schiff bases with amino groups on proteins, affecting their function.
Comparison with Similar Compounds
Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate can be compared with other phenoxyalkenoates such as:
Ethyl (E)-4-(4-chloro-2-formylphenoxy)-2-butenoate: Similar structure but with a chloro substituent instead of bromo. It may exhibit different reactivity and biological activity.
Ethyl (E)-4-(4-methyl-2-formylphenoxy)-2-butenoate: Contains a methyl group instead of bromo, leading to different chemical and physical properties.
Ethyl (E)-4-(4-nitro-2-formylphenoxy)-2-butenoate: The nitro group introduces additional reactivity and potential biological effects.
This compound is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
ethyl (E)-4-(4-bromo-2-formylphenoxy)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO4/c1-2-17-13(16)4-3-7-18-12-6-5-11(14)8-10(12)9-15/h3-6,8-9H,2,7H2,1H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNHOGWWRJDWGS-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCOC1=C(C=C(C=C1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/COC1=C(C=C(C=C1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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